
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, also known as MPO inhibitor, is a chemical compound that has shown promising results in scientific research. MPO inhibitor is known for its ability to inhibit myeloperoxidase (MPO), an enzyme that plays a crucial role in inflammation and oxidative stress.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Research on heterocyclic compounds containing a sulfonamido moiety, similar to 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, has shown promising antibacterial properties. For instance, novel heterocyclic compounds synthesized for their antibacterial potential were found to exhibit significant activity, highlighting the compound's relevance in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized and evaluated for their antitumor and antibacterial capabilities, further emphasizing the compound's utility in both oncological and bacterial infection contexts (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Activity
Another key area of application includes antiviral research. For instance, a study on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides discovered that certain derivatives possessed anti-tobacco mosaic virus activity, indicating the potential use of sulfonamide derivatives in combating viral infections (Chen et al., 2010).
Enzyme Inhibition and Medical Applications
Sulfonamides, including structures akin to 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, have been studied for their ability to selectively inhibit enzymes like carbonic anhydrase, which is crucial for various physiological functions including cerebrovasodilation and anticonvulsant activities (Barnish et al., 1981). This highlights the compound's potential in the development of treatments for conditions such as epilepsy and enhancing cerebral blood flow without inducing significant diuresis.
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of sulfonamide derivatives, exploring environmentally benign methods and the broad substrate scope these compounds offer. An example is the electrochemical oxidative coupling of amines and thiols to produce sulfonamides, demonstrating a novel, efficient synthetic route that could be applied to compounds similar to 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide (Laudadio et al., 2019).
Eigenschaften
IUPAC Name |
5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-10-5-6-12(19-10)20(17,18)14-8-3-9-15-11(16)4-2-7-13-15/h2,4-7,14H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQQVJYNQRXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

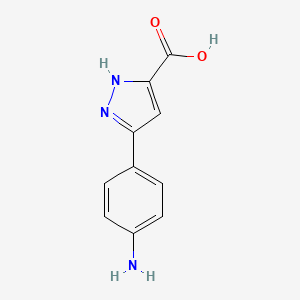
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)
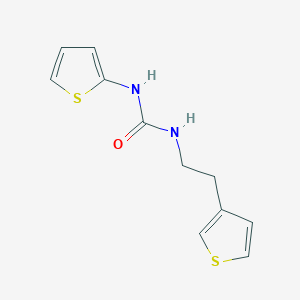
![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)
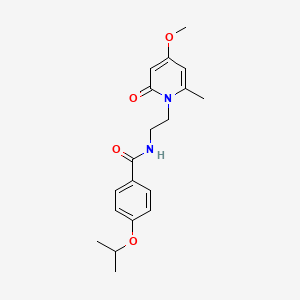
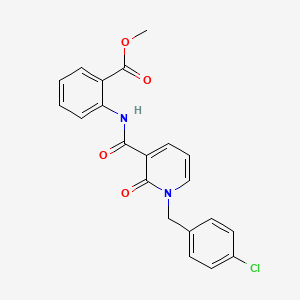
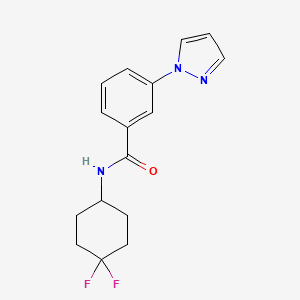
![4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2672640.png)
![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)
